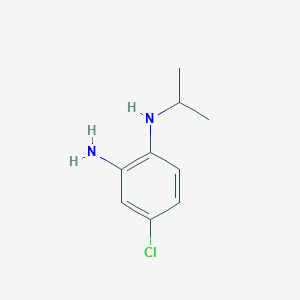

5-Chloro-2-(isopropylamino)aniline

Vue d'ensemble

Description

5-Chloro-2-(isopropylamino)aniline is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 . It is also known by the IUPAC name 4-chloro-1-N-propan-2-ylbenzene-1,2-diamine .

Synthesis Analysis

The synthesis of 5-Chloro-2-(isopropylamino)aniline could potentially be achieved through a series of reactions starting from m-dichlorobenzene. The process involves nitrification to produce 2,4-dichloronitrobenzenes, followed by high-pressure amination . Another method involves chlorine-amine exchange from the corresponding 2,4-dichloronitrobenzene, using ammonia .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(isopropylamino)aniline consists of a benzene ring substituted with a chlorine atom and an isopropylamino group . The InChI Key for this compound is JZZYUYHBBMUCEY-UHFFFAOYSA-N .Applications De Recherche Scientifique

Chemical Reactivity Studies :

- 5-Chloro-2-(isopropylamino)aniline, a type of chlorinated aniline, has been studied for its reactivity with various chemical compounds. For example, reactions of 5-substituted-2, 3-dichloronaphthoquinones with aniline have been investigated, highlighting the effects of the 5-substituent on reactivity at the 2-and 3-positions of the molecule (Kasai et al., 1969).

Detection and Analysis :

- The compound's derivatives have been used in the development of fluorescent probes for detecting nerve agent mimics, showcasing its role in the fabrication of sensitive and selective detection systems (Huo et al., 2019).

- Additionally, it has been applied in methods for the rapid determination of aniline metabolites in various samples, demonstrating its utility in analytical chemistry (Orejuela & Silva, 2005).

Synthesis and Characterization :

- Studies have been conducted on the synthesis of new compounds using 5-Chloro-2-(isopropylamino)aniline, contributing to the development of novel chemicals and materials (Zhao et al., 2016).

Biological and Environmental Applications :

- Research has explored the application of 5-Chloro-2-(isopropylamino)aniline and its derivatives in biological and environmental contexts, such as examining their interactions with DNA or proteins, and assessing their impact on environmental systems (Penner & Early, 1972).

Propriétés

IUPAC Name |

4-chloro-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZYUYHBBMUCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370918 | |

| Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89659-68-7 | |

| Record name | 4-Chloro-N~1~-(propan-2-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)